molecular formula C16H11Cl2N3O2S B4995729 N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Cat. No. B4995729
M. Wt: 380.2 g/mol
InChI Key: ORFIAEQJALGVSM-UHFFFAOYSA-N
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Description

N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide, also known as DMTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMTB is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide acts as a selective inhibitor of Kv1.3 channels, which are found in a variety of cells, including immune cells and neurons. Kv1.3 channels play a key role in regulating the excitability of cells by controlling the flow of potassium ions across the cell membrane. By inhibiting Kv1.3 channels, this compound can decrease the firing rate of neurons and suppress the activity of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on Kv1.3 channels, this compound has been found to inhibit the activity of other ion channels, including calcium channels and sodium channels. This compound has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in animal models of multiple sclerosis. This compound has been found to be well-tolerated in animal studies, with no significant side effects reported.

Advantages and Limitations for Lab Experiments

N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has several advantages for use in lab experiments. It is a highly selective inhibitor of Kv1.3 channels, which makes it a valuable tool for studying the role of these channels in neuronal function and immune cell activity. This compound has also been shown to be effective in animal models of multiple sclerosis, which makes it a promising candidate for further study in this disease. However, there are also limitations to the use of this compound in lab experiments. This compound is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the body. Additionally, the effects of this compound may be influenced by other factors, such as the concentration of other ions in the extracellular environment.

Future Directions

There are several future directions for the study of N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide. One area of interest is the potential use of this compound in the treatment of multiple sclerosis. Further studies are needed to determine the optimal dose and duration of treatment, as well as the long-term effects of this compound on disease progression. Another area of interest is the role of Kv1.3 channels in other diseases, such as cancer and autoimmune disorders. This compound may be a valuable tool for studying the role of Kv1.3 channels in these diseases and for developing new therapies. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which will be essential for its eventual use in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. This compound acts as a selective inhibitor of Kv1.3 channels, which can have a variety of effects on neuronal function and immune cell activity. This compound has been found to be effective in animal models of multiple sclerosis and has several advantages for use in lab experiments. However, further studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in other diseases.

Synthesis Methods

N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorobenzoic acid with thiosemicarbazide to form 5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate can then be reacted with 3-methoxybenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and good yields.

Scientific Research Applications

N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to selectively inhibit the activity of a specific type of potassium channel in neurons, known as Kv1.3 channels. This inhibition leads to a decrease in the firing rate of neurons, which can have a variety of effects on neuronal function. This compound has been shown to be effective in animal models of multiple sclerosis, where it can reduce the severity of symptoms by suppressing the activity of immune cells that attack the nervous system.

properties

IUPAC Name

N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c1-23-11-4-2-3-9(7-11)14(22)19-16-21-20-15(24-16)10-5-6-12(17)13(18)8-10/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFIAEQJALGVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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